molecular formula C17H16ClNO4 B2978715 [(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate CAS No. 380159-74-0

[(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate

Cat. No.: B2978715
CAS No.: 380159-74-0
M. Wt: 333.77
InChI Key: RMVNTAFCFMONHS-UHFFFAOYSA-N
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Description

The compound [(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is a hybrid ester-carbamate derivative featuring a 4-methoxyphenyl carbamoyl group linked to a methyl acetate backbone substituted with a 4-chlorophenyl moiety. Key structural elements include:

  • Carbamoyl group: The 4-methoxyphenyl substituent introduces electron-donating methoxy (-OCH₃) effects, influencing solubility and reactivity.
  • Acetate backbone: The 4-chlorophenyl group contributes steric bulk and lipophilicity, which may affect bioavailability and metabolic stability.

Properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-15-8-6-14(7-9-15)19-16(20)11-23-17(21)10-12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVNTAFCFMONHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate typically involves the reaction of 4-methoxyphenyl isocyanate with 2-(4-chlorophenyl)acetic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure maximum yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy or chloro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Based on the search results, information about the applications of the compound "[(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate" is limited. However, some related compounds and their applications can be discussed.

N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide : This compound is similar in structure. The search results provide its PubChem CID as 881212 . Further information on this specific compound's applications would require additional, more specific research.

4-[(2-Chlorophenyl)methyl-[(4-methoxyphenyl)methyl]sulfamoyl]benzoic acid : This compound (CID 57422362) has a related structure containing chlorophenyl and methoxyphenyl groups . According to PubChem, the molecular formula is C22H20ClNO5S . The IUPAC name is 4-[(2-chlorophenyl)methyl-[(4-methoxyphenyl)methyl]sulfamoyl]benzoic acid .

Other 4-[(aryl)carbamoyl]butanoic acid derivatives : Research suggests that these derivatives exhibit anti-cancer potential and activity against leishmaniasis . Organotin compounds containing carboxylate ligands derived from these species also exhibit anti-cancer potential .

4-(4-Chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile : This compound has demonstrated antitumor and antimicrobial activities .

Lactate Chemical Exchange Saturation Transfer (LATEST) Imaging : While not directly related to the target compound, LATEST imaging is a chemical exchange saturation transfer (CEST) MRI method used to image lactate with high spatial resolution . It has potential applications in diagnosing and evaluating therapeutic responses in cancer, diabetes, cardiac, and musculoskeletal diseases .

Mechanism of Action

The mechanism of action of [(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups (Table 1):

Table 1: Structural Comparison of Key Analogues
Compound Name Carbamoyl Substituent Acetate Substituent Molecular Formula Molecular Weight (g/mol) Reference
[(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate (Target) 4-Methoxyphenyl 4-Chlorophenyl C₁₇H₁₆ClNO₄ 341.77 (calculated) N/A
[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate 4-Chloro-2-fluorophenyl 4-Chlorophenyl C₁₆H₁₂Cl₂FNO₃ 356.18
[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate 4-Chlorophenyl 4-Ethoxyphenyl C₁₈H₁₈ClNO₄ 347.80
{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate 4-Methylbenzyl 2-Methoxyphenyl C₁₉H₂₁NO₄ 327.40
Methyl 4-chlorophenylacetate N/A (simple ester) 4-Chlorophenyl C₉H₉ClO₂ 184.62
Key Observations :
  • Electron-withdrawing vs.

Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

Table 2: Comparative Physicochemical Properties
Property Target Compound [(4-Chloro-2-fluorophenyl)...]acetate Methyl 4-chlorophenylacetate
Molecular Weight 341.77 (calculated) 356.18 184.62
Lipophilicity (LogP) Estimated: ~3.5 (moderate) Higher (Cl/F substituents) Lower (simple ester)
Solubility Likely poor in water Poor (fluorinated analogs) Moderate (polar ester group)
Inferences for Target Compound :
  • The 4-methoxyphenyl carbamoyl group may enhance CNS penetration compared to chlorinated analogs, aligning with ’s neuroactive esters.
  • The 4-chlorophenyl acetate moiety could confer cytotoxicity, as seen in ’s piperazinone derivatives.

Biological Activity

[(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is a compound of significant interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound, focusing on its therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known for its diverse biological activities. The presence of both a methoxy and a chloro substituent on the phenyl rings contributes to its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active site, thereby blocking substrate access. Additionally, it may alter receptor functions, acting as either an agonist or antagonist, which can modulate various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that related compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives like 2-(4-chlorophenyl)-4-(4-methoxyphenyl) quinazoline have demonstrated significant inhibitory effects on the growth of cancer cells such as MDA-MB-435 (melanoma) and K-562 (leukemia) with IC50 values indicating potent activity .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit key metabolic enzymes. This inhibition can lead to altered cellular functions that are beneficial in therapeutic contexts, particularly in oncology .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated various derivatives for their cytotoxic effects on human cancer cell lines. Among them, certain compounds displayed IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
  • Oxidative Stress Induction :
    • Research involving the compound's effect on unicellular organisms revealed that it could induce oxidative stress, leading to growth inhibition at higher concentrations. This suggests a dual mechanism where it both inhibits growth and induces cellular stress responses .
  • Comparative Studies :
    • Comparative analysis with similar carbamate compounds revealed that variations in substituents (e.g., bromine vs. chlorine) can significantly affect biological activity, emphasizing the importance of structural modifications in drug design .

Data Table: Biological Activity Comparison

Compound NameIC50 (µM)Target Cell LineMechanism of Action
This compoundTBDVarious Cancer LinesEnzyme inhibition, receptor modulation
2-(4-chlorophenyl)-4-(4-methoxyphenyl) quinazoline1.93Microcystis aeruginosaOxidative stress induction
[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetateTBDHCT-116 (colon cancer)Enzyme inhibition

Q & A

Q. What are the recommended synthetic routes for [(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate?

The synthesis typically involves multi-step reactions. A plausible route includes:

  • Esterification : Reacting 4-chlorophenylacetic acid with methanol under acidic catalysis to form the methyl ester core.
  • Carbamoylation : Introducing the 4-methoxyphenylcarbamoyl group via coupling agents like EDCI/HOBt. A similar approach is described for ethyl 2-(4-chlorophenyl)acetate synthesis using diethyl oxalate and alcohol substrates .
  • Purification : Column chromatography or recrystallization in solvents such as ethyl acetate/hexane mixtures. Key considerations include protecting group strategies (e.g., tert-butoxycarbonyl in related compounds ) and solvent selection (e.g., chlorinated hydrocarbons or ethers for reactivity control ).

Q. How should researchers characterize the molecular structure of this compound?

Structural confirmation requires a combination of techniques:

  • NMR : 1^1H and 13^13C NMR to identify aromatic protons (δ 6.8–7.4 ppm for chlorophenyl/methoxyphenyl groups) and ester/carbamoyl carbonyl signals (δ 165–175 ppm).
  • IR : Peaks at ~1740 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (carbamoyl C=O).
  • Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion ([M+H]+^+ or [M+Na]+^+).
  • X-ray Crystallography : For unambiguous confirmation, as demonstrated for structurally related acetates with crystallographic data (e.g., bond angles and torsion angles ).

Q. What are the optimal storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis or thermal degradation .
  • Light Sensitivity : Protect from light using amber vials, as UV exposure may degrade the carbamoyl or ester groups.
  • Solubility : Dissolve in anhydrous organic solvents (e.g., DMSO or acetonitrile) for long-term storage, avoiding aqueous buffers unless stabilized .

Advanced Research Questions

Q. What analytical challenges arise in identifying synthetic byproducts or impurities?

Byproducts may include:

  • Incomplete Carbamoylation : Residual intermediates like unreacted methyl 2-(4-chlorophenyl)acetate.
  • Hydrolysis Products : Degradation into 4-chlorophenylacetic acid or 4-methoxyphenylurea under humid conditions. Advanced techniques for detection:
  • HPLC-MS/MS : To separate and identify low-abundance impurities with high sensitivity .
  • NMR Titration : For tracking reaction progress and quantifying side products .

Q. How do electronic effects of the 4-chlorophenyl and 4-methoxyphenyl groups influence reactivity?

  • 4-Chlorophenyl : The electron-withdrawing chlorine increases the electrophilicity of the adjacent ester carbonyl, enhancing susceptibility to nucleophilic attack (e.g., in hydrolysis studies) .
  • 4-Methoxyphenyl : The electron-donating methoxy group stabilizes the carbamoyl moiety, potentially reducing its reactivity in coupling reactions. Comparative studies with analogs (e.g., ethyl vs. methyl esters) can clarify substituent effects .

Q. What strategies optimize the introduction of the carbamoyl group in sterically hindered environments?

  • Coupling Reagents : Use of BOP or PyBOP for improved efficiency in carbamoylation .
  • Solvent Optimization : Polar aprotic solvents like DMF enhance reagent solubility and reaction rates .
  • Temperature Control : Slow addition of reagents at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Docking Studies : Molecular docking with proteins (e.g., enzymes or receptors) using software like AutoDock Vina to assess binding affinity.
  • QSAR Modeling : Correlate structural features (e.g., logP, Hammett constants) with observed bioactivity, leveraging data from analogs like methyl 2-(4-chlorophenyl)acetate derivatives .

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